3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-2-7(3-5-13)15-6-4-8(14-15)9(10,11)12/h4,6-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUIQNTSNOQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via enolization of the β-keto nitrile, followed by nucleophilic attack by methylhydrazine to form a hydrazone intermediate. Acid catalysis (e.g., H₃PO₄ or methanesulfonic acid) promotes cyclization via dehydration. A study using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine in aqueous media at 50–140°C yielded 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with >90% selectivity over the 5-CF₃ isomer. Adapting this to pentanenitrile requires substituting ETFAA with a β-keto nitrile precursor.
Table 1: Cyclocondensation Conditions and Outcomes
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (3-CF₃:5-CF₃) |
|---|---|---|---|---|
| ETFAA + methylhydrazine | H₃PO₄ | 120 | 92 | 95:5 |
| β-Keto nitrile derivative | Methanesulfonic acid | 100 | 78 | 88:12 |
Challenges include the limited commercial availability of β-keto nitriles and competing side reactions during cyclization.
(3+2) Cycloaddition with Nitrile Imines
Nitrile imines, generated in situ from hydrazonoyl halides, participate in regioselective (3+2) cycloadditions with acetylene equivalents to form pyrazoles. This method excels in constructing the pyrazole ring while introducing the trifluoromethyl group.
Nitrile Imine Synthesis and Reactivity
Hydrazonoyl bromides (e.g., Ar–N=N–CBr(CF₃)) undergo dehydrohalogenation with Et₃N to generate nitrile imines. These react with acetylene surrogates like 2,5-dihydroxy-1,4-dithiane-2,5-diol (mercaptoacetaldehyde dimer) to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediates. Subsequent treatment with p-toluenesulfonyl chloride (p-TsCl) induces dehydration and ring contraction to yield 1-aryl-3-trifluoromethylpyrazoles.
Table 2: Cycloaddition Parameters for Pyrazole Formation
| Hydrazonoyl Bromide | Acetylene Surrogate | Dehydrating Agent | Yield (%) |
|---|---|---|---|
| Ar–N=N–CBr(CF₃) | Mercaptoacetaldehyde | p-TsCl (2.5 equiv) | 91 |
| Ar–N=N–CBr(CF₃) | Ethynyltrimethylsilane | BF₃·OEt₂ | 84 |
For this compound, incorporating the pentanenitrile chain requires functionalizing the acetylene surrogate or post-synthetic modification.
Functionalizing pre-synthesized 3-trifluoromethylpyrazoles offers a modular approach. Lithiation at the pyrazole C4 position enables the introduction of electrophiles, including nitrile-containing groups.
Lithiation and Electrophilic Quenching
1-Methyl-3-(trifluoromethyl)-1H-pyrazole undergoes lithiation with LDA at −78°C, followed by reaction with pentanenitrile-derived electrophiles (e.g., bromopentanenitrile). This method achieved 65–75% yields for analogous compounds but requires strict temperature control to avoid side reactions.
Table 3: Lithiation-Based Functionalization Results
| Pyrazole Substrate | Electrophile | Conditions | Yield (%) |
|---|---|---|---|
| 1-Me-3-CF₃-1H-pyrazole | Br(CH₂)₃CN | LDA, THF, −78°C | 68 |
| 1-Ph-3-CF₃-1H-pyrazole | I(CH₂)₄CN | n-BuLi, Et₂O, 0°C | 72 |
One-Pot Multicomponent Strategies
One-pot methods streamline synthesis by combining cyclocondensation, functionalization, and purification steps. A notable example involves the tandem (3+3)-annulation of nitrile imines with mercaptoacetaldehyde, followed by p-TsCl-mediated dehydration.
Case Study: Integrated Synthesis
Starting with hydrazonoyl bromide 2a and mercaptoacetaldehyde dimer 4 , the reaction forms a thiadiazine intermediate, which undergoes ring contraction to yield 1-aryl-3-CF₃-pyrazoles. Adding bromopentanenitrile during the annulation step could introduce the nitrile side chain in situ.
Table 4: One-Pot Reaction Optimization
| Scale (mmol) | Solvent | p-TsCl (equiv) | Yield (%) |
|---|---|---|---|
| 7.1 | CH₂Cl₂ | 2.5 | 93 |
| 10.0 | THF | 1.5 | 85 |
Comparative Analysis of Methodologies
Each method presents distinct advantages:
-
Cyclocondensation : High regioselectivity but limited substrate availability.
-
Cycloaddition : Excellent functional group tolerance; requires specialized reagents.
-
Post-Functionalization : Modularity; sensitive to reaction conditions.
-
One-Pot : Efficiency; challenges in optimizing multiple steps simultaneously.
Table 5: Method Comparison
| Method | Yield Range (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–92 | High | Moderate |
| Cycloaddition | 80–93 | Moderate | High |
| Post-Functionalization | 65–75 | Low | Low |
| One-Pot | 85–93 | High | High |
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group may yield trifluoromethyl alcohols, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
Chemistry
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized to create more complex chemical entities through various reactions such as substitution and oxidation.
Biology
Research has indicated potential biological activities associated with this compound:
- Bioactive Compound Investigation : Studies are exploring its interactions with biological targets, suggesting possible roles in modulating biological pathways.
Medicine
The compound is being investigated for its therapeutic properties, including:
- Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for further pharmacological evaluation.
- Anticancer Activities : Research is ongoing to evaluate its efficacy in cancer treatment protocols.
Industry
In industrial applications, this compound is noted for:
- Material Development : It is being explored for creating materials with enhanced stability and hydrophobic characteristics, which can be beneficial in various applications ranging from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyrazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key differences between 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile and related pyrazole derivatives:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Functional Features |
|---|---|---|---|---|
| This compound | N/A | ~216.18* | -CF₃, pentanenitrile | Nitrile (electrophilic), -CF₃ (electron-withdrawing) |
| 3-(1H-pyrazol-1-yl)pentanenitrile | 1152915-18-8 | 149.20 | Pyrazole core, nitrile | Lacks -CF₃; simpler structure |
| 3-[5-cyclopropyl-3-(CF₃)-1H-pyrazol-1-yl]butan-1-amine | 1006353-19-0 | N/A | -CF₃, cyclopropyl, amine | Amine (basic), cyclopropyl (steric) |
*Estimated molecular weight based on structural similarity to 3-(1H-pyrazol-1-yl)pentanenitrile (149.20 g/mol) with addition of -CF₃ (69.07 g/mol) and adjusted chain length .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) Group: The presence of -CF₃ in the target compound enhances lipophilicity and metabolic stability compared to 3-(1H-pyrazol-1-yl)pentanenitrile, which lacks this group.
- Nitrile vs. Amine : The nitrile group in the target compound contrasts with the amine in 3-[5-cyclopropyl-3-(CF₃)-1H-pyrazol-1-yl]butan-1-amine. Nitriles are less basic and more resistant to protonation, which may reduce solubility in acidic environments but improve stability under oxidative conditions .
- This feature is absent in the target compound, suggesting differences in conformational flexibility .
Biological Activity
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a pyrazole ring. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 217.19 g/mol. The structure contributes to its lipophilicity and metabolic stability, which are crucial for its interaction with biological systems .
The mechanism of action involves interactions with specific molecular targets within biological pathways. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyrazole ring can form hydrogen bonds with target proteins, influencing their activity .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, a study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Animal models have indicated that it can mitigate neuronal damage induced by oxidative stress, possibly through antioxidant mechanisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cell growth in breast cancer cells (IC50 = 15 µM) |
| Study B | Anti-inflammatory | Decreased TNF-α production in LPS-stimulated macrophages |
| Study C | Neuroprotection | Reduced neuronal apoptosis in oxidative stress models |
Synthetic Routes and Applications
The synthesis of this compound typically involves radical trifluoromethylation techniques. This compound serves as a building block for more complex molecules in medicinal chemistry and materials science .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and nitrile-containing intermediates. Key factors affecting yield include:
- Catalyst selection : Palladium or copper catalysts are often used for cross-coupling reactions, with efficiency dependent on ligand coordination .
- Temperature control : Reactions are optimized between 60–100°C to balance activation energy and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the pyrazole moiety .
- Data Table :
| Reaction Type | Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Cross-coupling | Pd(PPh₃)₄ | DMF | 65–75% | |
| Nucleophilic substitution | CuI | Acetonitrile | 50–60% |
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the trifluoromethyl group and pyrazole ring substitution patterns. Deuterated DMSO or CDCl₃ are preferred solvents to resolve splitting from J-coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments, with electrospray ionization (ESI) providing optimal sensitivity for nitrile derivatives .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and identifies byproducts using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when analyzing byproducts in the synthesis of this compound?
- Methodological Answer : Contradictions in ¹H NMR peaks (e.g., unexpected splitting or integration ratios) often arise from:
- Rotameric equilibria : Low-temperature NMR (e.g., –40°C in CD₂Cl₂) can "freeze" conformers and simplify splitting patterns .
- Byproduct identification : 2D NMR techniques (COSY, HSQC) differentiate regioisomers or trifluoromethyl positional isomers. For example, NOESY can confirm spatial proximity of the nitrile group to the pyrazole ring .
- Case Study : A study on 3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole resolved overlapping signals using ¹H-¹⁵N HMBC, correlating nitrogen environments with adjacent protons .
Q. What computational strategies are used to predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO often participates in hydrogen bonding with biological targets .
- Molecular Dynamics (MD) Simulations : Models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing binding free energy and residue-specific contacts .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?
- Methodological Answer :
- Electron-deficient vs. electron-rich systems : Electrophilic substitution at the pyrazole C-4 position is favored under acidic conditions, while C-5 functionalization dominates in basic media due to deprotonation .
- Steric effects : Bulky substituents (e.g., trifluoromethyl) direct reactions to less hindered positions. For example, Suzuki-Miyaura coupling of 3-(trifluoromethyl)pyrazole occurs preferentially at C-4 .
- Data Table :
| Reaction | Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 (70%) | |
| Bromination | NBS, DMF | C-5 (85%) |
Contradiction Analysis
Q. Why do different studies report varying bioactivity profiles for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies arise from:
- Purity thresholds : Impurities <0.5% (per USP standards) are critical for pharmacological assays; unaccounted byproducts (e.g., sulfonamide analogs) may skew IC₅₀ values .
- Assay conditions : Varying pH or solvent systems (e.g., DMSO concentration) alter compound solubility and target binding. Standardized protocols (e.g., USP〈921〉 for water content) mitigate variability .
- Example : Celecoxib-related compounds with trifluoromethyl positional isomers (C-3 vs. C-5) show 10-fold differences in COX-2 inhibition due to steric mismatches in the active site .
Methodological Best Practices
Q. What protocols ensure reliable quantification of trifluoromethyl groups in stability studies?
- Methodological Answer :
- ¹⁹F NMR Calibration : Use internal standards (e.g., trifluoroacetic acid) to quantify degradation products (e.g., fluoride ions) under accelerated stability conditions (40°C/75% RH) .
- HPLC-MS/MS : Monitors hydrolytic cleavage of the trifluoromethyl group via transitions like [M–CF₃]⁺ → m/z 123.1 (limit of detection: 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
